molecular formula C9H12ClN3O2 B1320006 Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 903130-23-4

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1320006
CAS No.: 903130-23-4
M. Wt: 229.66 g/mol
InChI Key: FSPLEMJWDPSQPC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of imidazo[1,2-a]pyrazine derivatives, including ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, traces back to systematic investigations into fused bicyclic heterocyclic systems containing nitrogen atoms. Early synthetic approaches toward the functionalization of the imidazo[1,2-a]pyrazine scaffold involved electrophilic bromination followed by Suzuki-Miyaura cross-couplings or transition metal-catalyzed direct carbon-hydrogen arylations. These foundational methodologies established the framework for subsequent developments in the field. The compound's discovery and characterization emerged from efforts to explore the synthetic potential of partially saturated heterocyclic systems, where researchers noted the instability of such structures during synthetic transformations.

The systematic study of imidazo[1,2-a]pyrazine derivatives gained momentum through investigations of their synthetic accessibility and potential applications. Researchers developed condensation methods involving 2-amino-3-chloropyrazine with alpha-chloro-para-fluoro-acetophenone, followed by bromination to afford key dihalo imidazopyrazine intermediates. These synthetic pathways provided access to functionalized derivatives that could be further modified at specific positions. The development of these synthetic routes represented a significant advancement in heterocyclic chemistry, as it allowed for the preparation of compounds with defined substitution patterns and stereochemistry.

Historical records indicate that the compound was first catalogued in chemical databases in 2011, with subsequent modifications to its structural characterization occurring as recently as 2025. This timeline reflects the ongoing interest in optimizing synthetic routes and exploring new applications for this class of compounds. The evolution of synthetic methodologies has been driven by the recognition that imidazo[1,2-a]pyrazine derivatives possess unique structural features that make them valuable scaffolds for medicinal chemistry applications.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the broader class of nitrogen-containing fused bicyclic systems. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, represent more than half of all known compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The compound belongs specifically to the category of fused benzene derivatives, where the imidazole ring is fused to a pyrazine moiety, creating a bicyclic system with unique electronic and steric properties.

The classification of this compound within heterocyclic chemistry encompasses several important structural features. The imidazo[1,2-a]pyrazine core represents a 5,6-fused bicyclic system where the imidazole ring contributes to the aromatic character while the pyrazine ring provides additional nitrogen heteroatoms. This structural arrangement places the compound within the category of diazines, specifically those containing two nitrogen atoms in a six-membered ring fused to an imidazole unit. The tetrahydro designation indicates that four carbon atoms in the pyrazine ring are saturated, distinguishing it from fully aromatic analogs.

The compound's position in heterocyclic chemistry is further defined by its substitution pattern, which includes a chlorine atom at position 3 and an ethyl carboxylate group at position 2. These substituents significantly influence the compound's chemical reactivity and potential for further functionalization. The presence of electron-withdrawing groups such as the chlorine atom and the carboxylate ester affects the electron density distribution throughout the heterocyclic system, influencing both its stability and its susceptibility to nucleophilic or electrophilic attack.

Relationship to Imidazo[1,2-a]pyrazine Scaffold Family

The relationship between this compound and the broader imidazo[1,2-a]pyrazine scaffold family is characterized by shared structural motifs and synthetic accessibility. The imidazo[1,2-a]pyrazine framework has emerged as a privileged scaffold in medicinal chemistry due to its ability to serve as a versatile platform for structural modifications. Recent advances in the development of imidazo[1,2-a]pyrazines have demonstrated their utility in creating compounds with diverse biological activities, making them subjects of considerable research interest.

The scaffold family encompasses both fully aromatic and partially saturated derivatives, with the tetrahydro variant representing a significant subset that offers unique opportunities for three-dimensional chemical space exploration. Synthetic methods for accessing various members of this family have evolved to include multicomponent reactions, condensation strategies, and catalytic transformations. One notable approach involves the use of iodine-catalyzed three-component condensations between aryl aldehydes, 2-aminopyrazine, and isocyanides to generate imidazo[1,2-a]pyrazine derivatives in good yields.

The structural diversity within the imidazo[1,2-a]pyrazine family is exemplified by the various substitution patterns that can be achieved through systematic synthetic modifications. Research has shown that the position and nature of substituents significantly influence the biological and chemical properties of these compounds. For instance, compounds within this family have been developed as kinase inhibitors and protein kinase B inhibitors, demonstrating the scaffold's potential for targeting specific biological pathways. The ethyl carboxylate derivative represents a particularly important member of this family due to its potential for further synthetic elaboration through standard ester chemistry.

The following table summarizes key structural variants within the imidazo[1,2-a]pyrazine scaffold family:

Compound Type Key Structural Features Saturation Level Functional Groups
Fully Aromatic Conjugated bicyclic system Unsaturated Variable substituents
Tetrahydro Derivatives Partially saturated pyrazine ring Four saturated carbons Diverse substitution patterns
Carboxylate Esters Ester functionality at position 2 Variable Alkyl ester groups
Halogenated Variants Halogen substituents Variable Chlorine, bromine, fluorine

Significance in Structure-Based Research

The significance of this compound in structure-based research stems from its role as a representative compound for understanding structure-activity relationships within the imidazo[1,2-a]pyrazine family. Recent research has demonstrated that imidazo[1,2-a]pyrazine derivatives serve as potent inhibitors of ectonucleotide pyrophosphatase phosphodiesterase 1, with specific structural modifications leading to highly selective and potent compounds. These findings have established the importance of systematic structural modifications in optimizing biological activity and selectivity.

Structure-based research involving this scaffold has revealed critical insights into the relationship between molecular architecture and biological function. Studies have shown that the position of nitrogen atoms within the bicyclic framework significantly influences binding affinity and selectivity for target proteins. For example, research comparing imidazo[1,2-a]pyrimidine derivatives with imidazo[1,2-a]pyrazine analogs has demonstrated that nitrogen placement at different positions within the ring system can dramatically affect biological activity. The imidazo[1,2-a]pyrazine scaffold, with nitrogen atoms at positions 1 and 4 of the pyrazine ring, provides a unique electronic environment that distinguishes it from related heterocyclic systems.

Computational studies have employed density functional theory calculations to predict the most favorable sites for metalation and subsequent functionalization of imidazo[1,2-a]pyrazine derivatives. These theoretical investigations have calculated acid dissociation constant values for all ring hydrogens, enabling researchers to predict regioselectivity in metalation reactions with 2,2,6,6-tetramethylpiperidyl bases. Such computational approaches have proven invaluable in guiding synthetic strategies and understanding the electronic properties of these heterocyclic systems.

The compound's significance in structure-based research is further enhanced by its potential for serving as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of both the chlorine substituent and the ethyl carboxylate group provides multiple sites for chemical modification, allowing researchers to systematically explore structure-activity relationships. This versatility has made the compound a valuable tool for medicinal chemists seeking to optimize biological activity while maintaining favorable pharmacological properties.

Comparative Analysis with Related Heterocyclic Compounds

A comprehensive comparative analysis of this compound with related heterocyclic compounds reveals both similarities and distinctions that contribute to its unique properties. Within the broader family of nitrogen-containing heterocycles, the compound can be compared to other bicyclic systems such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and quinoxalines. Each of these structural classes exhibits distinct electronic properties and synthetic accessibility patterns that influence their applications in research and drug development.

Comparative studies have examined the biological activities of various 5,6-fused bicyclic heteroaromatic scaffolds, revealing that structural modifications such as incorporating or removing nitrogen atoms within the framework significantly affect activity profiles. Research comparing imidazo[1,2-a]pyridine derivatives with imidazo[1,2-a]pyrazine analogs has shown that the additional nitrogen atom in the pyrazine ring can enhance selectivity for specific biological targets while potentially affecting other pharmacological properties. These comparisons have been instrumental in understanding how subtle structural changes can lead to significant differences in biological activity.

The electronic properties of imidazo[1,2-a]pyrazine derivatives differ markedly from those of their pyridine analogs due to the presence of an additional nitrogen atom in the six-membered ring. This structural difference affects the compound's ability to participate in hydrogen bonding interactions, its basicity, and its overall polarity. Studies have shown that the nitrogen atom at position 4 of the pyrazine ring can serve as both a hydrogen bond acceptor and a site for protonation under physiological conditions, influencing the compound's interaction with biological targets.

The following comparative analysis table illustrates key differences between related heterocyclic scaffolds:

Scaffold Type Nitrogen Atoms Ring System Electronic Character Synthetic Accessibility
Imidazo[1,2-a]pyrazine 3 total (2 in pyrazine, 1 in imidazole) 5,6-fused bicyclic Electron-deficient Moderate complexity
Imidazo[1,2-a]pyridine 2 total (1 in pyridine, 1 in imidazole) 5,6-fused bicyclic Less electron-deficient Good accessibility
Imidazo[1,2-a]pyrimidine 3 total (2 in pyrimidine, 1 in imidazole) 5,6-fused bicyclic Highly electron-deficient Moderate complexity
Quinoxaline 2 total (both in six-membered ring) 6,6-fused bicyclic Electron-deficient Good accessibility

The comparative analysis extends to synthetic methodologies, where different heterocyclic scaffolds require distinct approaches for their preparation and functionalization. Imidazo[1,2-a]pyrazine derivatives often require more specialized synthetic conditions compared to their pyridine analogs due to the increased electron deficiency of the pyrazine ring. This electronic character affects both the reactivity of the scaffold toward electrophilic and nucleophilic reagents and the stability of intermediates formed during synthetic transformations.

Research has also compared the photophysical properties of different heterocyclic scaffolds, revealing that imidazo[1,2-a]pyrazine derivatives exhibit unique fluorescence characteristics that distinguish them from related compounds. These properties have implications for their potential applications in materials science and as fluorescent probes for biological systems. The compound's absorption and emission spectra reflect the electronic transitions within the conjugated bicyclic system, providing insights into the molecular orbital structure and electronic delocalization patterns.

Properties

IUPAC Name

ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPLEMJWDPSQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592057
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-23-4
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Imidazo[1,2-a]pyrazine Core

The bicyclic imidazo[1,2-a]pyrazine system is commonly synthesized by cyclization reactions involving pyrazine derivatives and appropriate amino or imino precursors. A typical approach involves:

  • Starting from a 5,6,7,8-tetrahydropyrazine derivative
  • Reacting with α-amino ketones or related compounds under reflux in solvents such as 1-butanol
  • Cyclization occurs to form the fused imidazo ring system

This step can be catalyzed or facilitated by acid catalysts or heating to promote ring closure efficiently.

Esterification to Form the Ethyl Carboxylate

The carboxylate ester group is introduced by:

  • Alkylation of the carboxylic acid or acid chloride intermediate with ethanol or ethylating agents such as triethyloxonium tetrafluoroborate
  • This step can be performed in solvents like ethanol or 1,4-dioxane under reflux conditions
  • Alternatively, direct esterification of the acid precursor with ethanol in the presence of acid catalysts is also employed.

Purification and Salt Formation

  • The free base form of Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is often converted to its hydrochloride salt to improve stability and handling
  • This is achieved by treatment with hydrochloric acid in suitable solvents such as ethanol
  • Purification methods include recrystallization and chromatographic techniques to ensure high purity for research or industrial use.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization α-Amino ketone + tetrahydropyrazine derivative, reflux in 1-butanol Formation of imidazo[1,2-a]pyrazine core
2 Halogenation (Chlorination) Chlorinating agent (e.g., N-chlorosuccinimide), MeOH or EtOH, controlled temp Introduction of Cl at 3-position
3 Esterification Ethanol or triethyloxonium tetrafluoroborate, reflux in ethanol or 1,4-dioxane Formation of ethyl ester at 2-position
4 Salt formation and purification HCl treatment, recrystallization or chromatography This compound hydrochloride

Research Findings and Optimization

  • Catalysts: Palladium-based catalysts (e.g., palladium(II) acetate with triphenylphosphine) and copper(I) salts (e.g., copper(I) iodide) have been reported to facilitate coupling and cyclization steps efficiently.
  • Solvents: Polar aprotic solvents such as dimethylformamide, 1,4-dioxane, and 1,2-dimethoxyethane are preferred for halogenation and coupling reactions due to their ability to dissolve reagents and stabilize intermediates.
  • Temperature: Reflux temperatures (typically 80–110 °C) are commonly used to drive cyclization and esterification reactions to completion.
  • Purification: Chromatographic purification and recrystallization from ethanol or methanol yield high-purity products suitable for biological testing.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Cyclization solvent 1-Butanol Reflux conditions
Halogenating agent N-Chlorosuccinimide or similar Selective chlorination at 3-position
Esterification agent Ethanol or triethyloxonium tetrafluoroborate Reflux in ethanol or 1,4-dioxane
Catalysts Pd(OAc)2 + PPh3, CuI Facilitate coupling and cyclization
Temperature range Room temperature to reflux (25–110 °C) Depends on step
Purification methods Recrystallization, chromatography To achieve high purity
Salt formation HCl in ethanol Produces hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyrazine core or to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted imidazo[1,2-a]pyrazine derivative.

Scientific Research Applications

Overview

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound notable for its unique structure and diverse applications in scientific research. This article explores its applications in medicinal chemistry, biological studies, and materials science, supported by data tables and case studies.

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the imidazo[1,2-a]pyrazine core through cyclization.
  • Chlorination to introduce the chlorine substituent.
  • Esterification to form the ethyl ester derivative.

Medicinal Chemistry

This compound serves as a scaffold for developing pharmaceuticals targeting various diseases. Its potential applications include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • CNS Disorders : The compound's structural features suggest it may interact with neurotransmitter receptors or enzymes involved in central nervous system functions.

Biological Studies

The compound is valuable for studying interactions between heterocyclic compounds and biological macromolecules. It can be utilized to:

  • Investigate binding affinities with proteins.
  • Explore metabolic pathways involving heterocycles.

Materials Science

This compound has potential applications in materials science:

  • Synthesis of Novel Materials : The compound can be used to create materials with specific electronic or photophysical properties due to its unique structure.

Case Studies

Study TitleFindingsReference
Antimicrobial Efficacy of Tetrahydroimidazo[1,2-a]pyrazinesDemonstrated significant activity against multiple bacterial strains
Interaction with CNS ReceptorsSuggested modulation of receptor activity relevant to anxiety and depression
Development of Functional MaterialsHighlighted the potential for creating advanced materials with tailored properties

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chlorine substituent and the imidazo[1,2-a]pyrazine core are crucial for binding to molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Cl at C3 C₉H₁₂ClN₃O₂ 229.67 Medicinal intermediates (exact activity under study)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate H at C3 C₉H₁₃N₃O₂ 195.22 Precursor for hydrazide derivatives with antibacterial activity
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride Br at C3 (HCl salt) C₉H₁₃BrClN₃O₂ 310.58 Research tool in G-protein inhibition studies
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 4-Fluorophenyl at C6, oxo at C8 C₁₅H₁₄FN₃O₃ 303.29 Anticancer API intermediate

Key Observations :

  • Halogen Substitution : The chloro and bromo analogs differ in electronic and steric properties. Bromine’s larger atomic radius and polarizability may enhance binding in hydrophobic protein pockets, as seen in Gαq-protein inhibitors like BIM-46174 derivatives . Chlorine, being smaller and more electronegative, could improve metabolic stability compared to bromine .
  • Functional Group Additions : The 8-oxo and 4-fluorophenyl substituents in the fluorophenyl derivative (Table 1, Row 4) introduce hydrogen-bonding and π-π stacking capabilities, critical for targeting enzymes or receptors in cancer therapies .

Table 2: Bioactivity Comparison

Compound Bioactivity Mechanism/Target Reference
Ethyl 3-chloro derivative Under investigation Unknown (structural analog suggests potential kinase or GPCR modulation)
Hydrazide derivatives (C3-H) Antibacterial (MIC: 4–16 µg/mL) Disruption of bacterial cell membrane synthesis
BIM-46174 (bromo analogs) Gαq-protein inhibition (IC₅₀: 0.5–2 µM) Prevents heterotrimeric G-protein signaling in cancer cells
8-Oxo-fluorophenyl derivative Anticancer (in vitro cytotoxicity) Probable topoisomerase or kinase inhibition

Key Insights :

  • The C3-H parent compound ’s hydrazide derivatives exhibit broad-spectrum antibacterial activity, attributed to the hydrazone moiety’s ability to chelate metal ions essential for microbial enzymes .
  • Bromo-substituted analogs like BIM-46174 show preferential inhibition of Gαq proteins, making them candidates for cancers driven by Gαq mutations .

Biological Activity

Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

This compound features a unique imidazo[1,2-a]pyrazine core structure with a chloro substituent and an ethyl ester functional group. The synthesis typically involves multi-step reactions starting from available precursors through cyclization methods to form the imidazo[1,2-a]pyrazine structure followed by chlorination and esterification processes.

Synthetic Route Overview

StepDescription
1Formation of the imidazo[1,2-a]pyrazine core via condensation reactions.
2Chlorination to introduce the chlorine substituent.
3Esterification to form the ethyl ester derivative.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit significant antimicrobial activity. In a study assessing various derivatives of tetrahydroimidazo[1,2-a]pyrazines, this compound demonstrated notable efficacy against several bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. A notable case study demonstrated that treatment with this compound resulted in a significant reduction in viability of breast cancer cells (MCF-7) at concentrations above 10 µM . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound has shown potential as a modulator of certain receptors implicated in inflammatory responses and cellular signaling pathways.

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are necessary to fully elucidate its safety profile in vivo .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, and how are intermediates stabilized?

  • The compound is synthesized via cyclocondensation and hydrogenation. A representative method involves hydrogenating imidazo[1,2-a]pyrazine derivatives in 2-methoxyethanol under 4 bar H₂ pressure using PtO₂ as a catalyst, followed by purification via column chromatography (CH₂Cl₂/7N NH₃ in MeOH) . Intermediate instability, such as piperazine degradation on silica gel, necessitates rapid progression to subsequent steps to avoid yield loss due to oxidative degradation .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Characteristic signals include singlets for imidazo ring protons (e.g., 6.32 ppm for –CH₂–NH– groups) and aromatic/chlorine-substituted carbons .
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 227.046 for C₉H₁₂ClN₃O₂) confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Peaks for ester carbonyl (~1700 cm⁻¹) and NH/Cl functionalities validate key functional groups .

Advanced Research Questions

Q. How can synthetic yields be improved while addressing impurities from borane or solvent residues?

  • Impurities from borane complexes or solvents (e.g., THF) can be mitigated via azeotropic distillation with toluene to remove trace solvents . Recrystallization in non-polar solvents (e.g., hexane/EtOAc) or gradient column chromatography (silica gel, 5–20% MeOH in CH₂Cl₂) enhances purity .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Discrepancies in antibacterial activity among analogs (e.g., hydrazide derivatives) may arise from substituent electronic effects. Systematic SAR studies, such as replacing chloro with electron-withdrawing groups (e.g., CF₃), coupled with in vitro MIC assays against Gram-positive/-negative strains, clarify structure-activity trends .

Q. How is enantioselective hydrogenation applied to synthesize chiral analogs of this compound?

  • Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) in EtOAc or toluene at 40–100°C achieves >90% enantiomeric excess. Post-functionalization (e.g., Jones oxidation) yields bioactive chiral carboxylic acids .

Q. What computational methods predict the compound’s metabolic stability or toxicity?

  • DFT calculations assess electrophilic sites prone to metabolic oxidation.
  • Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies potential toxicity risks.
  • ADMET predictors (e.g., SwissADME) evaluate logP, solubility, and BBB permeability .

Methodological Considerations

Q. How are hydrazone derivatives of this compound synthesized for antimicrobial screening?

  • Condensation of the carbohydrazide intermediate with aromatic aldehydes (e.g., 4-CF₃-benzaldehyde) in refluxing ethanol yields hydrazones. Yields (80–92%) depend on aldehyde electrophilicity and reaction time .

Q. What analytical workflows validate purity in scale-up synthesis?

  • HPLC-DAD/MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) monitor purity (>98%) and detect trace impurities.
  • Elemental Analysis : Matches calculated vs. experimental C/H/N values (e.g., C 51.95%, N 13.37%) .

Key Challenges and Future Directions

  • Scalability : PtO₂ catalyst cost and hydrogenation safety require alternatives (e.g., Pd/C or transfer hydrogenation).
  • Bioactivity Expansion : Testing against resistant fungal strains (e.g., Candida auris) and in vivo models is needed .

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